molecular formula C5H12N2O3S B15303309 (S)-Morpholin-2-ylmethanesulfonamide

(S)-Morpholin-2-ylmethanesulfonamide

Cat. No.: B15303309
M. Wt: 180.23 g/mol
InChI Key: PWAYXKWGDMEGHU-YFKPBYRVSA-N
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Description

(S)-Morpholin-2-ylmethanesulfonamide is a chiral sulfonamide derivative featuring a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The compound’s stereochemistry at the sulfur-bearing carbon (S-configuration) is critical for its biological activity and interaction with target receptors. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial effects. The morpholine moiety enhances solubility and bioavailability, making this compound a candidate for drug development.

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanesulfonamide

InChI

InChI=1S/C5H12N2O3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1

InChI Key

PWAYXKWGDMEGHU-YFKPBYRVSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS(=O)(=O)N

Canonical SMILES

C1COC(CN1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Morpholin-2-ylmethanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{(S)-Morpholin-2-ylmethanesulfonamide} ]

Industrial Production Methods

Industrial production of (S)-Morpholin-2-ylmethanesulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-Morpholin-2-ylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (S)-Morpholin-2-ylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds in the Provided Evidence

However, several organophosphorus compounds from –11 are discussed, which differ in functional groups and applications. Below is a comparative analysis based on structural and chemical properties:

Table 1: Key Differences Between (S)-Morpholin-2-ylmethanesulfonamide and Organophosphorus Compounds

Property (S)-Morpholin-2-ylmethanesulfonamide Organophosphorus Compounds (e.g., –11)
Core Structure Sulfonamide with morpholine ring Phosphonothiolates/phosphonofluoridates
Functional Groups –SO₂NH₂, morpholine –PO(OR)X (X = S, F, etc.), ammonium/quaternary ammonium
Stereochemistry S-configuration at chiral center R/S configurations (e.g., (S)-2-Methylbutyl methylphosphonofluoridate in )
Applications Potential pharmaceuticals (enzyme inhibitors) Nerve agents, pesticides, or chemical intermediates
Synthesis Sulfonamide formation via NaOCl reaction Phosphorylation/thiolation reactions

Key Observations :

Functional Group Impact: The sulfonamide group in (S)-Morpholin-2-ylmethanesulfonamide confers hydrogen-bonding capability, which is absent in the organophosphorus compounds. This difference affects target binding and solubility . Organophosphorus compounds (e.g., methylphosphonofluoridates in ) exhibit higher electrophilicity due to the phosphorus center, making them reactive toward nucleophiles like acetylcholinesterase .

Stereochemical Specificity: Both compound classes emphasize stereochemistry. For example, (S)-Morpholin-2-ylmethanesulfonamide’s activity may rely on its S-configuration, similar to the stereospecific toxicity of (S)-2-Methylbutyl methylphosphonofluoridate in .

Biological Roles: Sulfonamides are typically designed for therapeutic use (e.g., antibiotics), whereas the organophosphorus compounds in –11 are associated with toxicity or industrial applications .

Limitations of the Provided Evidence

The available materials lack direct comparative data for sulfonamide analogs. focuses on synthesis but omits pharmacological or physicochemical comparisons. Further studies would require data on sulfonamide derivatives with varying substituents (e.g., piperidine vs. morpholine rings) or stereoisomers.

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